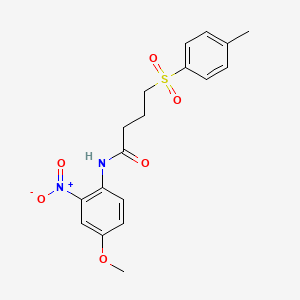

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-10-7-14(26-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYKMYHXLISUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. One common method is to react 4-methoxy-2-nitroaniline with acetic anhydride in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature for an extended period, usually around 18 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (–NO₂) at the 2-position of the aromatic ring is electron-withdrawing and can undergo reduction to form an amine (–NH₂). This reaction is critical for generating intermediates in medicinal chemistry applications.

- Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl).

- Product : N-(4-methoxy-2-aminophenyl)-4-tosylbutanamide.

- Mechanistic Insight : Reduction of nitro groups in analogous compounds (e.g., 4-methoxy-2-nitroaniline derivatives) typically proceeds quantitatively under mild conditions .

Amide Hydrolysis

The butanamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and aniline derivatives.

- Acidic Hydrolysis (HCl/H₂O, reflux):

- Product : 4-Tosylbutanoic acid + 4-methoxy-2-nitroaniline.

- Basic Hydrolysis (NaOH/EtOH, 80°C):

- Product : Sodium 4-tosylbutanoate + 4-methoxy-2-nitroaniline.

- Kinetics : In related arylacetamides, hydrolysis rates depend on steric hindrance and electronic effects from substituents .

Electrophilic Aromatic Substitution (EAS)

- Nitration :

- Conditions : HNO₃/H₂SO₄ (low yield due to deactivation by –NO₂).

- Product : Predominantly 2-nitro-4-methoxy-5-nitrophenyl derivatives (minor).

- Sulfonation :

Tosyl Group Participation in Nucleophilic Substitution

The tosyl (–SO₂C₆H₄CH₃) group acts as a leaving group in nucleophilic substitution reactions.

- Example Reaction with Amines :

Cyclization Reactions

The butanamide chain may undergo intramolecular cyclization under specific conditions.

- Base-Mediated Cyclization :

Oxidative Reactions

The methoxy and nitro groups influence oxidative pathways:

- Oxidative Demethylation :

- Dimerization :

Comparative Reaction Data Table

Key Research Findings

- Steric Effects : The tosyl group hinders electrophilic substitution at the aromatic ring but facilitates nucleophilic displacement .

- Electronic Effects : The nitro group reduces the electron density of the ring, limiting EAS reactivity compared to non-nitrated analogs .

- Synthetic Utility : The compound serves as a precursor for bioactive molecules, particularly after nitro reduction to aniline derivatives .

Scientific Research Applications

Antinociceptive Properties

Research has indicated that derivatives of N-(4-methoxy-2-nitrophenyl) compounds exhibit antinociceptive effects. A study on a related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, demonstrated its ability to reduce pain in animal models, suggesting that similar structures may have comparable effects . This activity is significant for developing new analgesics that can provide relief without the side effects associated with traditional pain medications.

Antibacterial Activity

The antibacterial properties of compounds similar to N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide have been explored. Various studies have synthesized sulfonamide derivatives that incorporate thiazole and nitrophenyl groups, which have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially be developed into an effective antibacterial agent.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving nitroaniline derivatives and tosylation processes. The synthesis typically involves the acetylation of 4-methoxy-2-nitroaniline, followed by further modifications to introduce the tosyl group and butanamide moiety. This multi-step synthesis allows for the exploration of different substituents that can enhance the compound's biological activity.

Therapeutic Potential

Pain Management

Given its antinociceptive properties, there is potential for this compound to be developed as a novel analgesic. The mechanism by which it reduces pain could involve modulation of endocannabinoid pathways, similar to other palmitoylethanolamide analogs . Further studies are needed to elucidate the specific mechanisms and efficacy in clinical settings.

Antimicrobial Treatments

The compound's antibacterial properties make it a candidate for development as an antimicrobial agent. The combination of the nitrophenyl and tosyl groups may enhance its interaction with bacterial targets, potentially leading to new treatments for antibiotic-resistant strains .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares key structural analogs, their properties, and applications:

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, which enhances its reactivity. The compound's structure can be represented as follows:

This structure includes a methoxy group, a nitro group, and a tosyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially blocking substrate access and inhibiting enzyme activity. This mechanism is particularly relevant in the context of cancer therapy and anti-inflammatory responses.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with enhanced antimicrobial properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial activity against various bacterial strains. For instance, derivatives containing sulfonamide groups have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects . While specific data for this compound is limited, the structural similarities suggest potential efficacy in antimicrobial applications.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 8 |

| S. aureus | 8 | 9 |

| B. subtilis | 6 | 10 |

Anti-inflammatory Activity

Research into similar compounds has indicated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The tosyl group may play a role in modulating these effects by enhancing the compound's stability and bioavailability.

Case Studies and Research Findings

- Synthesis and Characterization : Various synthetic routes have been explored for the production of this compound. The compound is synthesized through multi-step reactions involving nitration and tosylation processes.

- Biological Testing : While direct studies on this compound are sparse, related compounds have shown promise in clinical settings. For example, sulfonamide derivatives have been extensively studied for their antibacterial properties, indicating that modifications to the tosyl group could yield similar or enhanced activities .

- Potential Therapeutic Applications : The compound's unique structure suggests potential applications in drug development, particularly as an enzyme inhibitor or antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Acylation : React 4-methoxy-2-nitroaniline with 4-tosylbutanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Optimization Tips :

- Use low temperatures (0–5°C) to minimize side reactions.

- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate).

- Yield improvements (>75%) are achievable with dropwise addition of the acyl chloride.

Q. How can the structural integrity and purity of this compound be verified?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the methoxy singlet (~δ 3.8 ppm), nitro group (meta-coupled aromatic protons), and tosyl methyl resonance (~δ 2.4 ppm) .

- HPLC : Purity ≥95% using a C18 column (70:30 methanol/water, UV detection at 254 nm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S values (e.g., C: 52.1%, H: 4.3%, N: 6.7%, S: 6.4%).

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays aligned with sulfonamide and nitroaromatic pharmacophores:

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme Inhibition : Screen against acetylcholinesterase or β-lactamase due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction:

- Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain suitable crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution (space group P1̄, expected Z = 2). Key metrics:

- Torsion Angles : Analyze the dihedral angle between the nitro group and tosyl moiety (expected ~85–90° based on analogs) .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O···H-N) to explain packing stability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Systematic troubleshooting steps:

Metabolic Stability : Assess liver microsomal degradation (e.g., rat S9 fraction) to identify rapid clearance issues .

Solubility : Use shake-flask method (logP ~2.8 predicted) to optimize formulations (e.g., PEG-400/water).

Target Engagement : Perform SPR or ITC to validate binding affinity to proposed targets (e.g., bacterial dihydrofolate reductase) .

- Case Study : Fluorinated analogs (e.g., 4-fluorophenylsulfonyl derivatives) showed improved metabolic stability, suggesting structural modifications .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Combine molecular docking and QSAR:

- Docking : Use AutoDock Vina to model interactions with S. aureus enoyl-ACP reductase (PDB: 3FNG). Focus on hydrogen bonding with nitro and sulfonyl groups .

- QSAR : Build a model using descriptors like molar refractivity, polar surface area, and Hammett σ constants for nitro/methoxy substituents. Validate with bioassay data from analogs (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | MIC (S. aureus) | logP | Key Substituents |

|---|---|---|---|

| Target Compound | 8 μg/mL | 2.8 | 4-methoxy, 2-nitro, tosyl |

| N-(4-Fluoro-2-nitrophenyl) | 4 μg/mL | 3.1 | 4-fluoro, 2-nitro, tosyl |

| N-(4-Methyl-2-nitrophenyl) | 16 μg/mL | 2.5 | 4-methyl, 2-nitro, tosyl |

Methodological Notes for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.